molecular formula C14H12O4 B572343 5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261903-47-2

5-Hydroxy-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B572343
CAS No.: 1261903-47-2
M. Wt: 244.246
InChI Key: BSODLKVIIUWBAJ-UHFFFAOYSA-N
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Description

5-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is a biphenyl derivative characterized by the presence of hydroxyl, methoxy, and carboxylic acid functional groups. Biphenyl compounds are known for their versatility and are widely used in various fields, including medicinal chemistry, organic synthesis, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions followed by functional group modifications using continuous flow reactors to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 5-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological macromolecules, influencing their activity. Additionally, the biphenyl core can interact with hydrophobic pockets in proteins, modulating their function .

Comparison with Similar Compounds

Uniqueness: 5-Hydroxy-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of multiple functional groups that allow for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-hydroxy-5-(3-methoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O4/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8,15H,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSODLKVIIUWBAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70689149
Record name 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261903-47-2
Record name 5-Hydroxy-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70689149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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